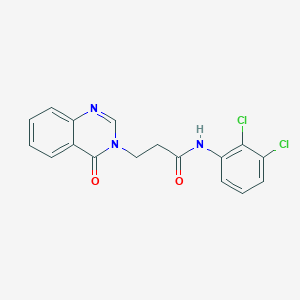
N-(2,3-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, commonly known as DCQ or Dichloroquinazoline, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DCQ is a member of the quinazoline family of compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of DCQ is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
DCQ has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of bacteria. DCQ has also been shown to exhibit anti-inflammatory activity, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DCQ is its potent antitumor activity, particularly against breast and lung cancer cell lines. It also exhibits antibacterial activity against a range of bacteria, including MRSA. However, one limitation of DCQ is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain laboratory settings.
Direcciones Futuras
There are several potential future directions for research on DCQ. One area of interest is the development of new synthetic methods for producing DCQ and related compounds. Another area of interest is the exploration of DCQ's potential applications in the treatment of other diseases, such as inflammatory diseases and viral infections. Additionally, further research is needed to fully understand the mechanism of action of DCQ and to identify potential drug targets for future therapeutic development.
Métodos De Síntesis
DCQ can be synthesized through a multistep process that involves the reaction of 2,3-dichloroaniline with ethyl acetoacetate, followed by cyclization and subsequent reaction with 2-cyanobenzaldehyde. The final product is obtained through a reduction reaction using sodium borohydride.
Aplicaciones Científicas De Investigación
DCQ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity, particularly against breast and lung cancer cell lines. DCQ has also been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Fórmula molecular |
C17H13Cl2N3O2 |
|---|---|
Peso molecular |
362.2 g/mol |
Nombre IUPAC |
N-(2,3-dichlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-12-5-3-7-14(16(12)19)21-15(23)8-9-22-10-20-13-6-2-1-4-11(13)17(22)24/h1-7,10H,8-9H2,(H,21,23) |
Clave InChI |
BRIKCAAQKIFVPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Solubilidad |
3.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



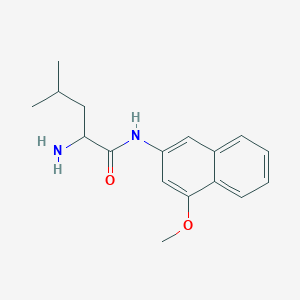
![1-(Methylsulfonyl)-4-[4-(1-naphthyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299340.png)
![N-(tert-butyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B299344.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B299346.png)
![1-cinnamyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B299347.png)
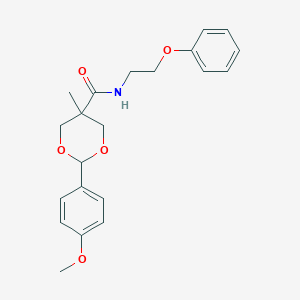
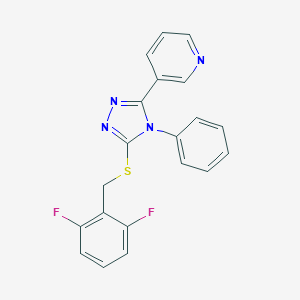
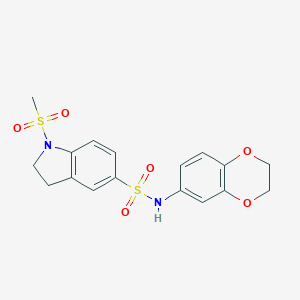
![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B299356.png)
![N-[2-(4-{[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B299361.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B299362.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylcyclopropanecarboxamide](/img/structure/B299363.png)
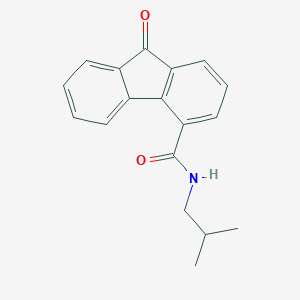
![N-[3-(4-ethylphenoxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B299366.png)